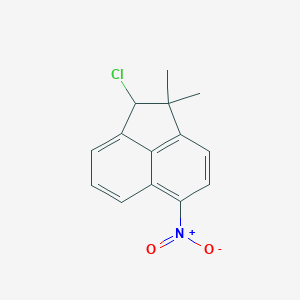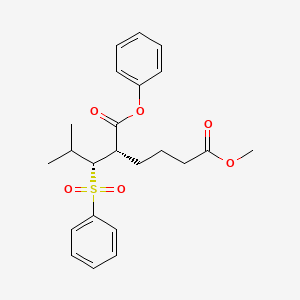![molecular formula C17F32 B14314035 1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] CAS No. 116107-58-5](/img/structure/B14314035.png)
1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]: is a highly fluorinated organic compound. It is known for its unique chemical structure, which imparts exceptional stability and resistance to chemical and thermal degradation. This compound is often used in specialized applications where such properties are critical.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] typically involves the reaction of perfluorinated cyclohexane derivatives with difluoromethylene precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, utilizing advanced techniques such as continuous flow reactors and specialized fluorination agents.
化学反応の分析
Types of Reactions: 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions are typically facilitated by nucleophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are often carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions are typically substituted derivatives of the original compound, where one or more fluorine atoms are replaced by the nucleophile.
科学的研究の応用
Chemistry: In chemistry, 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] is used as a building block for the synthesis of highly fluorinated materials. These materials are often used in applications requiring high chemical resistance and stability.
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its stability and resistance to metabolic degradation make it an attractive candidate for encapsulating and delivering therapeutic agents.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its exceptional resistance to chemical and thermal degradation makes it ideal for use in harsh environments.
作用機序
The mechanism by which 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a highly stable structure that is resistant to chemical attack. This stability is further enhanced by the difluoromethylene bridge, which provides additional rigidity to the molecule.
類似化合物との比較
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluorocyclohexane]
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-dimethylcyclohexane]
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(ethyl)cyclohexane]
Uniqueness: What sets 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] apart from similar compounds is the presence of trifluoromethyl groups. These groups significantly enhance the compound’s stability and resistance to chemical and thermal degradation, making it more suitable for applications in extreme environments.
特性
CAS番号 |
116107-58-5 |
|---|---|
分子式 |
C17F32 |
分子量 |
812.13 g/mol |
IUPAC名 |
1-[difluoro-[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexyl]methyl]-2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C17F32/c18-3(16(44,45)46)1(14(38,39)40,6(22,23)10(30,31)12(34,35)8(3,26)27)5(20,21)2(15(41,42)43)4(19,17(47,48)49)9(28,29)13(36,37)11(32,33)7(2,24)25 |
InChIキー |
ZXOYWKOGXUGFLW-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)

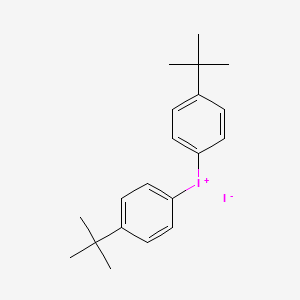
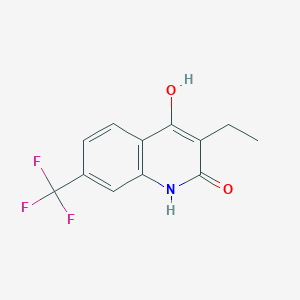
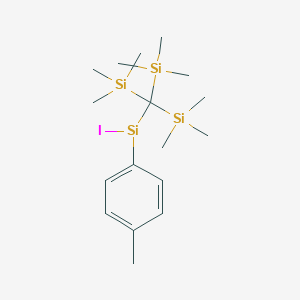
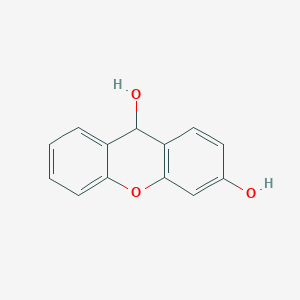
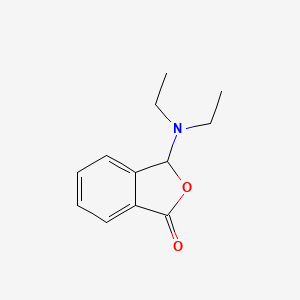
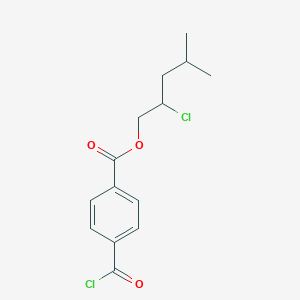
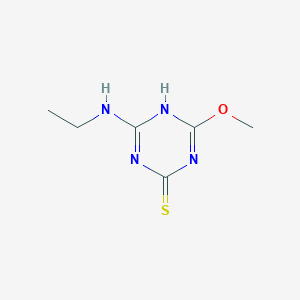
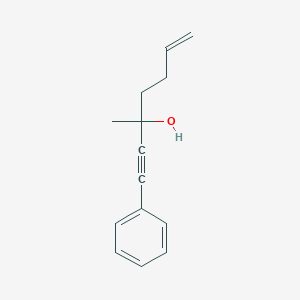
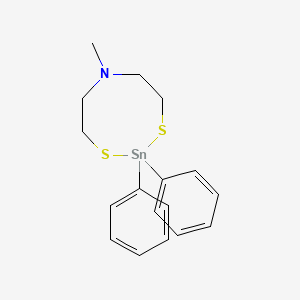
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
